AtPep3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

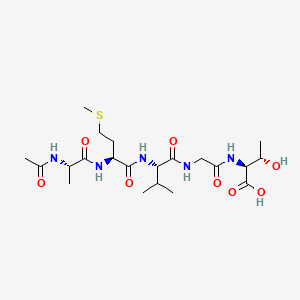

Molecular Formula |

C21H37N5O8S |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C21H37N5O8S/c1-10(2)16(20(32)22-9-15(29)25-17(12(4)27)21(33)34)26-19(31)14(7-8-35-6)24-18(30)11(3)23-13(5)28/h10-12,14,16-17,27H,7-9H2,1-6H3,(H,22,32)(H,23,28)(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t11-,12-,14-,16-,17-/m0/s1 |

InChI Key |

FCYFWPQIBYAJQT-FGBNXSKPSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C)O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Function of AtPep3 in Arabidopsis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

AtPep3 is a small, hormone-like signaling peptide in Arabidopsis thaliana that plays a crucial role in mediating responses to both biotic and abiotic stress.[1] Derived from its precursor, PROPEP3, this compound is recognized by the cell surface receptor PEPR1 to initiate a downstream signaling cascade.[2][3] This pathway is integral to the plant's innate immune response and, notably, its tolerance to salinity stress, highlighting a shared mechanism for managing diverse environmental challenges.[4] Emerging evidence also implicates this compound and its signaling pathway in the regulation of developmental processes such as starvation-induced senescence.[5][6] This guide provides an in-depth examination of the molecular functions of this compound, its signaling pathway, quantitative effects, and the experimental protocols used to elucidate its roles.

Core Functions of this compound

This compound is a member of the plant elicitor peptide (Pep) family, which are endogenous danger signals that amplify plant defense responses.[3][7] The precursor gene, AtPROPEP3, is transcriptionally upregulated in response to various stressors, including pathogen-associated molecular patterns (PAMPs), wounding, methyl jasmonate (MeJA), ethylene, and high salinity.[3][7][8] The mature this compound peptide is then processed from the C-terminal end of the PROPEP3 precursor protein.[2]

Role in Plant Innate Immunity

This compound is a recognized elicitor of Pattern-Triggered Immunity (PTI), a foundational layer of plant defense.[6] Its expression is induced by pathogens and PAMPs, such as the bacterial flagellin fragment flg22.[9] Upon perception, this compound signaling leads to the activation of defense-related genes, including the plant defensin gene PDF1.2, and the production of reactive oxygen species (ROS) like hydrogen peroxide, which are key components of the immune response.[7][9] The constitutive overexpression of PROPEP1, a related family member, has been shown to confer enhanced resistance to the root pathogen Pythium irregulare, suggesting a similar protective function for this compound.[7]

Role in Salinity Stress Tolerance

A significant function of this compound is its role in conferring tolerance to abiotic stress, particularly high salinity.[1] Among the eight PROPEP family members in Arabidopsis, PROPEP3 shows the highest induction under salt stress.[2][3] Exogenous application of the this compound peptide or overexpression of the AtPROPEP3 gene enhances plant survival and mitigates chlorophyll bleaching in seedlings exposed to high salt concentrations.[2][3] Conversely, AtPROPEP3 knockdown or knockout mutants exhibit a hypersensitive phenotype under salinity stress, a condition that can be rescued by the external application of the this compound peptide.[1][2] This demonstrates that this compound is essential for the plant's adaptive response to high salinity.

Role in Senescence

Recent studies have revealed a role for the Pep signaling pathway in developmental processes. The transcription of PROPEP3 is strongly induced during darkness or starvation conditions.[5][6] The perception of AtPep2 and this compound was found to accelerate the onset of dark-induced senescence, leading to earlier leaf yellowing.[6] This process involves the upregulation of genes associated with chlorophyll breakdown and autophagy, suggesting that this compound signaling helps to fine-tune nutrient remobilization from senescing tissues under energy-deprived conditions.[5][6]

The this compound Signaling Pathway

This compound functions through a receptor-mediated signaling cascade that translates the external stress signal into a cellular response. The pathway shows significant overlap between its roles in immunity and salt tolerance.

The perception of this compound is primarily mediated by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEP RECEPTOR 1 (PEPR1) .[2][3] Functional analyses using receptor mutants have shown that while AtPeps can bind to both PEPR1 and PEPR2 for immune responses, the salinity stress tolerance pathway is specifically dependent on PEPR1.[2][3] Salt-induced this compound specifically targets PEPR1, suggesting a distinct activation mechanism or receptor conformation under abiotic stress.

Upon this compound binding, PEPR1 initiates a downstream signaling cascade. A key event is the rapid elevation of cytosolic calcium (Ca²⁺).[9] Evidence suggests that PEPR1 possesses guanylyl cyclase activity, generating cyclic GMP (cGMP) which in turn activates cGMP-activated Ca²⁺ channels, leading to an influx of calcium ions into the cytosol.[9][10] This Ca²⁺ signature acts as a crucial second messenger, activating further downstream components and leading to the transcriptional reprogramming of stress-responsive genes.[9]

Quantitative Data Summary

The functional roles of this compound have been substantiated by quantitative analyses of plant phenotypes and gene expression.

Table 1: Phenotypic Effects of this compound Pathway Manipulation in Arabidopsis

| Genotype / Treatment | Stress Condition | Observed Phenotype | Quantitative Change | Citation(s) |

|---|---|---|---|---|

| AtPROPEP3 Overexpression | 150 mM NaCl | Increased salt tolerance | Higher survival rate and chlorophyll content vs. WT | [2][4] |

| AtPROPEP3 Knockdown (RNAi) | 150 mM NaCl | Hypersensitivity to salt | Lower chlorophyll content vs. WT | [1][2] |

| WT + Exogenous this compound | 150 mM NaCl | Increased salt tolerance | Inhibited salt-induced chlorophyll bleaching | [1][4] |

| pepr1 mutant | 150 mM NaCl | Hypersensitivity to salt | Significantly reduced plant survival and chlorophyll | [3][11] |

| pepr1 mutant + this compound | 150 mM NaCl | No rescue of phenotype | Remains hypersensitive, similar to untreated mutant | [2][3] |

| pepr2 mutant + this compound | 150 mM NaCl | Rescue of phenotype | Survival and chlorophyll content restored to WT levels | [3][11] |

| WT + AtPep1/AtPep3 | Continuous Darkness | Accelerated senescence | Earlier onset of leaf yellowing vs. untreated control |[5][6] |

Table 2: Gene Expression Changes Mediated by this compound Signaling

| Gene | Treatment / Condition | Change in Expression | Method of Analysis | Citation(s) |

|---|---|---|---|---|

| AtPROPEP3 | Salinity Stress (NaCl) | Strong Upregulation | Microarray / RT-PCR | [2][3] |

| AtPROPEP3 | Wounding, MeJA, Ethephon | Upregulation | RT-PCR | [7] |

| PDF1.2 (Defensin) | Exogenous AtPep1/AtPep3 | Upregulation | Semiquantitative RT-PCR | [7][9] |

| PAO (Pheophorbide a oxygenase) | AtPep1 + Darkness (24h) | ~2.5-fold induction | RT-qPCR |[5][6] |

Key Experimental Protocols

The following sections detail the methodologies used in foundational studies of this compound function.

Salt Stress Tolerance Assay (Seedling Phenotype)

This protocol is used to assess the impact of this compound on the ability of Arabidopsis seedlings to survive and maintain physiological health under high salinity conditions.

Methodology:

-

Plant Growth: Arabidopsis thaliana seeds (e.g., Col-0 wild-type, overexpression lines, or receptor mutants) are surface-sterilized and sown on Murashige and Skoog (MS) agar plates. Seedlings are grown for 7 days under standard long-day conditions (16h light / 8h dark).

-

Peptide Pre-treatment: Seven-day-old seedlings are transferred to a liquid culture medium. For treatment groups, a synthetic this compound peptide fragment (e.g., the C-terminal 13-amino acid peptide KPTPSSGKGGKHN) is added to a final concentration of 100 nM to 10 µM.[2][4] Seedlings are incubated in this solution for 3 days.[4]

-

Salt Application: After the pre-treatment period, NaCl is added to the liquid culture to a final concentration of 150 mM, both with and without the continued presence of the this compound peptide.[4]

-

Incubation and Observation: Plants are grown for an additional 10 days in the treatment solution.[4]

-

Data Acquisition:

-

Phenotype: Representative photographs of the seedlings are taken to document visible differences, such as size and chlorophyll bleaching.

-

Chlorophyll Measurement: The total chlorophyll content per gram of fresh weight is quantified. This is typically done by extracting pigments in ethanol or acetone and measuring absorbance at 645 nm and 663 nm using a spectrophotometer.[4]

-

Dark-Induced Senescence Assay

This assay evaluates the effect of AtPep peptides on the timing of senescence triggered by energy deprivation.

Methodology:

-

Plant Material: Fully developed adult leaves are detached from 4-5 week old Arabidopsis thaliana plants.

-

Treatment Setup: Detached leaves or leaf discs are floated in a solution (e.g., 3 mM MES, pH 5.8) in multi-well plates or petri dishes.

-

Peptide Application: Synthetic this compound (or other Peps) is added to the solution to a final concentration of approximately 1 µM. Control wells contain the solution without the peptide.

-

Induction of Senescence: The plates are wrapped in aluminum foil and placed in continuous darkness at room temperature to induce senescence.

-

Observation: The leaves are monitored daily for signs of yellowing (chlorophyll degradation). Photographs are taken at regular intervals (e.g., every 24 hours) to document the progression of senescence.

-

Quantitative Analysis (Optional): Chlorophyll content can be measured at different time points as described in Protocol 4.1 to quantify the rate of senescence.

Gene Expression Analysis by RT-PCR/qPCR

This protocol is used to measure changes in the transcript levels of target genes like AtPROPEP3 and downstream defense genes like PDF1.2.

Methodology:

-

Plant Treatment: Arabidopsis seedlings or leaves are subjected to the desired treatment (e.g., sprayed with 250 µM MeJA, supplied with 10 nM AtPep1, or exposed to salt stress).[7]

-

RNA Isolation: At specified time points after treatment, total RNA is extracted from the plant tissue using a standard protocol (e.g., Trizol-based extraction or a commercial kit).

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.

-

PCR/qPCR:

-

Semiquantitative RT-PCR: The cDNA is used as a template for PCR with gene-specific primers for the target gene (e.g., PDF1.2) and a reference gene (e.g., β-tubulin or actin) for normalization.[7] The PCR products are then visualized on an agarose gel.

-

Quantitative PCR (qPCR): The cDNA is used in a qPCR reaction with SYBR Green or a probe-based system. The relative expression of the target gene is calculated using the ΔΔCt method, normalized against one or more stable reference genes.

-

Conclusion and Future Directions

This compound has been firmly established as a dual-function signaling peptide in Arabidopsis thaliana, playing vital roles in both innate immunity and salinity stress tolerance.[1] The convergence of these two pathways on the PEPR1 receptor provides a fascinating example of how plants use a limited set of signaling modules to respond to a wide array of environmental threats.[2][3] The discovery of its involvement in senescence further broadens its functional scope.[5]

For researchers and drug development professionals, the this compound-PEPR1 signaling module represents a promising target for developing strategies to enhance crop resilience. Modulating this pathway could lead to the creation of plants with enhanced resistance to pathogens and improved performance in saline soils, addressing critical challenges in global agriculture. Future research should focus on elucidating the downstream components of the PEPR1 signaling cascade, identifying the specific proteases responsible for processing PROPEP3, and exploring the functional conservation of this pathway in agriculturally important crop species.

References

- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]

- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]

- 6. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

AtPep3 Signaling Pathway: A Technical Guide to Plant Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant immune system relies on a sophisticated network of signaling molecules to detect threats and mount an effective defense. Among these are endogenous peptide elicitors, known as phytocytokines, which act as danger signals to amplify immune responses. AtPep3, a member of the plant elicitor peptide (Pep) family in Arabidopsis thaliana, has emerged as a critical player in this signaling cascade. Derived from its precursor, AtPROPEP3, this compound is recognized by cell surface receptors to initiate a signaling cascade that confers resistance to pathogens and tolerance to abiotic stresses like salinity. This technical guide provides an in-depth overview of the this compound signaling pathway, detailing its core components, mechanism of action, and the experimental protocols used to investigate its function.

Core Signaling Pathway

The this compound signaling pathway is initiated by the release of the 23-amino acid this compound peptide into the extracellular space, a process often induced by wounding or pathogen attack.[1] The peptide is then perceived by the leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2, with a preferential binding affinity for PEPR1.[2][3][4][5][6] This ligand-receptor interaction triggers a series of downstream events, culminating in the activation of defense responses.

Key downstream events in the this compound signaling cascade include:

-

Calcium Influx: Rapid and transient increase in cytosolic Ca2+ concentration is one of the earliest responses following this compound perception.[7]

-

Reactive Oxygen Species (ROS) Burst: An oxidative burst, characterized by the production of ROS such as hydrogen peroxide (H2O2), is a hallmark of this compound signaling.[8][9]

-

MAPK Cascade Activation: The pathway involves the activation of mitogen-activated protein kinase (MAPK) cascades, particularly MPK3 and MPK6, which are key regulators of plant immunity.

-

Hormonal Crosstalk: this compound signaling is intricately linked with the jasmonic acid (JA) and ethylene (ET) signaling pathways, which are crucial for defense against necrotrophic pathogens.[1]

-

Defense Gene Expression: The signaling cascade ultimately leads to the transcriptional activation of defense-related genes, such as PLANT DEFENSIN 1.2 (PDF1.2).[1]

Diagram of the this compound Signaling Pathway

Caption: Core components of the this compound signaling pathway in plant immunity.

Quantitative Data

Quantitative analysis of the this compound signaling pathway provides crucial insights into the magnitude and dynamics of the immune response. Below are tables summarizing key quantitative data from studies on this compound signaling.

Table 1: this compound-Induced Gene Expression in Arabidopsis thaliana

| Gene | Treatment | Fold Change (vs. Control) | Reference |

| PROPEP1 | 20 nM this compound | ~3.5 | [10] |

| PROPEP2 | 20 nM this compound | ~6.0 | [10] |

| PROPEP3 | 20 nM this compound | ~7.5 | [10] |

| PDF1.2 | 10 nM AtPep1 | ~4.0 | [11] |

| PR-1 | 20 nM this compound | ~5.0 | [10] |

Table 2: this compound-Induced ROS Burst in Arabidopsis thaliana Leaf Discs

| Treatment | Peak Luminescence (Relative Light Units) | Time to Peak (minutes) | Reference |

| Control (Water) | < 100 | - | [8] |

| 100 nM this compound | > 1000 | 10-15 | [8] |

Table 3: this compound-Induced Seedling Growth Inhibition in Arabidopsis thaliana

| This compound Concentration (nM) | Fresh Weight (% of Control) | Reference |

| 10 | ~80% | [2] |

| 100 | ~60% | [2] |

| 1000 | ~40% | [2] |

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of molecular and physiological assays. This section provides detailed protocols for key experiments.

Seedling Growth Inhibition Assay

This assay measures the effect of this compound on plant growth, a common response to immune activation.[12][13]

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium supplemented with 1% sucrose

-

Sterile water

-

This compound peptide stock solution

-

48-well sterile plates

-

Growth chamber

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes. Rinse the seeds 5 times with sterile water.

-

Plating: Resuspend the sterilized seeds in 0.1% sterile agarose and plate them on MS agar plates.

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

-

Treatment: Prepare a 48-well plate with 250 µL of liquid MS medium per well, containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM).

-

Transfer: Carefully transfer one seedling into each well.

-

Incubation: Seal the plate with a breathable film and return it to the growth chamber for 7-10 days.

-

Analysis: After the incubation period, carefully remove the seedlings, blot them dry, and measure their fresh weight. Calculate the percentage of growth inhibition relative to the control (0 nM this compound).

Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the production of ROS in response to this compound treatment using a luminol-based chemiluminescence method.[8][9]

Materials:

-

4- to 5-week-old Arabidopsis thaliana plants

-

Luminol stock solution

-

Horseradish peroxidase (HRP) stock solution

-

This compound peptide stock solution

-

Sterile water

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Leaf Disc Preparation: Use a 4 mm biopsy punch to excise leaf discs from the leaves of healthy plants, avoiding the midvein.

-

Incubation: Float the leaf discs abaxial side up in sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.

-

Assay Solution Preparation: Prepare the assay solution containing luminol (final concentration 200 µM) and HRP (final concentration 20 µg/mL) in sterile water.

-

Treatment: Replace the water in each well with 100 µL of the assay solution. Add 1 µL of this compound stock solution to achieve the desired final concentration (e.g., 100 nM). For the control, add 1 µL of sterile water.

-

Measurement: Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes. The data is typically plotted as relative light units (RLU) over time.

MAPK Activation Assay (Western Blot)

This protocol details the detection of activated MAPKs (phosphorylated MPK3 and MPK6) in response to this compound using western blotting.[14][15][16][17][18]

Materials:

-

10- to 14-day-old Arabidopsis thaliana seedlings grown in liquid culture

-

This compound peptide stock solution

-

Protein extraction buffer

-

Bradford assay reagent

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-p44/42 MAPK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treatment: Treat the seedlings with 100 nM this compound for different time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder. Add protein extraction buffer, vortex, and centrifuge to collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration using a Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., 1:2000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of bands corresponding to the molecular weights of MPK3 and MPK6 indicates their phosphorylation and activation.

Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the expression levels of defense-related genes induced by this compound.[19][20][21][22]

Materials:

-

Arabidopsis thaliana seedlings or leaf tissue

-

This compound peptide stock solution

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Treatment: Treat plant material with this compound as described in the previous protocols for the desired time points.

-

RNA Extraction: Extract total RNA from the treated and control tissues using an RNA extraction kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reactions in a 96-well plate with SYBR Green master mix, cDNA, and gene-specific primers for your target genes (e.g., PDF1.2, PR-1) and a reference gene (e.g., ACTIN2).

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis: Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression in this compound-treated samples compared to the control.

Workflow and Crosstalk Diagrams

Generalized Experimental Workflow

References

- 1. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]

- 5. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxidase-dependent apoplastic oxidative burst in Arabidopsis required for pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 16. bio-protocol.org [bio-protocol.org]

- 17. en.bio-protocol.org [en.bio-protocol.org]

- 18. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction | Springer Nature Experiments [experiments.springernature.com]

- 19. Complementary peptides represent a credible alternative to agrochemicals by activating translation of targeted proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanistic Basis Of Peptide-Protein Interaction In AtPep1-PEPR1 Complex In Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

AtPep3: A Key Peptide in Orchestrating Salinity Stress Tolerance in Plants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Soil salinization poses a significant threat to global agriculture, limiting crop productivity and endangering food security. Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to environmental challenges like high salinity. Recently, small signaling peptides have emerged as critical regulators in these stress response pathways, acting akin to phytohormones to coordinate cellular activities. Among these, Arabidopsis thaliana Pep3 (AtPep3) has been identified as a pivotal player in conferring tolerance to salinity stress.[1][2][3] This technical guide provides a comprehensive overview of the role of this compound in salinity stress tolerance, focusing on the underlying signaling mechanisms, quantitative data from key studies, and detailed experimental protocols for researchers.

The this compound Peptide and its Precursor, AtPROPEP3

This compound is a hormone-like peptide derived from the C-terminal region of its precursor protein, AtPROPEP3.[2][3] Studies have shown that the gene encoding this precursor, AtPROPEP3, is the most highly up-regulated among its family members in response to high salinity conditions.[2][4][5] This induction of AtPROPEP3 expression leads to an increase in the levels of the this compound peptide, which then functions as a key signal to initiate downstream tolerance mechanisms.[6] The functional peptide fragment responsible for inducing salt tolerance has been identified as a 13-amino acid sequence (KPTPSSGKGGKHN).[1][4]

The this compound Signaling Pathway in Salinity Stress

Salinity stress triggers the expression of the AtPROPEP3 gene. The resulting this compound peptide is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEP RECEPTOR 1 (PEPR1).[2][3][7] Interestingly, while AtPep peptides can be perceived by both PEPR1 and PEPR2 receptors in the context of immune responses, the salinity stress tolerance pathway is specifically mediated by PEPR1.[3][4] Mutant analysis has confirmed that pepr1 mutants are hypersensitive to salt stress and that exogenous application of this compound cannot rescue this phenotype, whereas pepr2 mutants still respond to this compound treatment, indicating the essential and specific role of PEPR1 in this pathway.[3][4]

The binding of this compound to PEPR1 is thought to initiate a downstream signaling cascade that ultimately leads to enhanced salinity tolerance. While the complete downstream pathway is still under investigation, it is known to be distinct from osmotic stress responses and likely involves the regulation of ion homeostasis to mitigate Na+ toxicity.[5] This signaling is also associated with the upregulation of genes like PEPC1, which possesses a pyridoxal phosphate phosphatase-related domain and may play a role in regulating Na+ influx.[4][5]

Figure 1. this compound signaling pathway under salinity stress.

Quantitative Data on this compound-Mediated Salinity Tolerance

The role of this compound in salinity tolerance is supported by quantitative data from studies using transgenic plants and exogenous peptide application.

Table 1: Phenotypic Responses of Arabidopsis to Salinity Stress

| Genotype / Treatment | Stress Condition | Observation | Outcome | Reference |

| AtPROPEP3 Overexpression | 125 mM NaCl | Increased survival rate, less chlorophyll bleaching | Enhanced Tolerance | [4] |

| AtPROPEP3 RNAi (Knockdown) | 125 mM NaCl | Hypersensitive phenotype, severe chlorophyll bleaching | Reduced Tolerance | [2][3][4] |

| Wild-Type + 100 nM this compound peptide | 150 mM NaCl | Complementation of salt-sensitive phenotype | Enhanced Tolerance | [4] |

| pepr1 mutant | 125 mM NaCl | Hypersensitive phenotype | Reduced Tolerance | [3][4] |

| pepr2 mutant + 100 nM this compound peptide | 125 mM NaCl | Exhibited salinity stress tolerance | PEPR1-specific pathway | [3][4] |

| Wild-Type + 10 nM AT13-5 peptide | Salinity Stress | High level of salt tolerance induced | Potent at low concentrations | [5] |

Table 2: Gene Expression Changes in Response to this compound Signaling

| Gene | Condition | Fold Change / Regulation | Implication | Reference |

| AtPROPEP3 | Salinity Stress | Highly upregulated | Stress-responsive induction | [2][4][5] |

| PEPC1 (AT1g17710) | AtPROPEP3 Overexpression | Upregulated | Downstream target, potential role in ion regulation | [4] |

| PEPC1 (AT1g17710) | AtPROPEP3 RNAi | Downregulated | Confirms role as a downstream target | [4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments in the study of this compound and salinity stress.

Figure 2. General workflow for Arabidopsis salinity stress assays.

Protocol 1: Arabidopsis Root Growth Assay Under Salinity Stress

This protocol is adapted from standard methods to assess salinity tolerance by measuring root elongation.[8][9]

-

Media Preparation : Prepare Murashige and Skoog (MS) agar medium. For treatment plates, supplement the MS medium with NaCl to the desired final concentration (e.g., 80 mM, 125 mM, or 150 mM) after autoclaving and cooling.[8][9]

-

Seed Sterilization and Germination :

-

Seedling Transfer and Stress Application :

-

Data Collection :

-

Return the plates to the growth chamber and maintain a vertical position for 7-10 days.

-

At the end of the treatment period, scan the plates.

-

Measure the primary root growth from the marked point and the total length of lateral roots using software like ImageJ.[8]

-

-

Analysis : Calculate the percentage of root growth reduction relative to the control conditions. Perform statistical analysis (e.g., ANOVA) to determine significant differences between genotypes or treatments.[8]

Protocol 2: Exogenous Peptide Application Assay

This protocol assesses the ability of synthetic peptides to confer salt tolerance.[4]

-

Plant Growth : Grow seedlings in liquid MS culture or on solid MS plates as described in Protocol 1.

-

Peptide Pre-treatment : For liquid cultures, transfer 7-day-old seedlings to liquid MS medium containing the synthetic peptide (e.g., 100 nM this compound) for a pre-treatment period of 3 days.[4] For plate-based assays, transfer seedlings to MS plates containing the peptide.

-

Combined Stress Treatment : After pre-treatment, replace the medium with a solution containing both the peptide and NaCl (e.g., 150 mM). For plate assays, transfer seedlings to plates containing both peptide and salt.[4]

-

Phenotypic Evaluation : After 7-10 days of combined treatment, assess plant survival, chlorophyll bleaching, and fresh weight. Chlorophyll content can be quantified spectrophotometrically after extraction.[4]

Protocol 3: Measurement of Proline Content

Proline accumulation is a common indicator of osmotic stress. Its measurement can provide insights into the physiological state of the plant.[10][11][12]

-

Sample Preparation : Harvest approximately 0.1 g of leaf tissue from control and salt-stressed plants.

-

Extraction : Homogenize the tissue in 3% (w/v) aqueous sulfosalicylic acid. Centrifuge at 10,000 x g for 5 minutes to pellet the debris.[10]

-

Reaction :

-

Quantification :

Conclusion and Future Directions

This compound has been clearly established as a positive regulator of salinity stress tolerance in Arabidopsis thaliana. The signaling pathway, initiated by the binding of this compound to its specific receptor PEPR1, provides a robust mechanism for plants to adapt to high-salt environments.[2][3][7] The ability of a small, synthetically derived peptide fragment to confer significant tolerance when applied exogenously presents exciting opportunities for developing novel biostimulants to protect crops from salinity.[6]

Future research should focus on fully elucidating the downstream components of the this compound-PEPR1 signaling cascade. Identifying the specific transcription factors, ion transporters, and other effector proteins regulated by this pathway will provide a more complete understanding of the tolerance mechanism. Furthermore, translating these findings from the model organism Arabidopsis to economically important crop species is a critical next step for practical agricultural applications. Investigating the interplay between the this compound-mediated salt tolerance pathway and its known role in innate immunity could also reveal a deeper understanding of how plants coordinate responses to diverse environmental stresses.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Peptide Plays a Role in Salt Stress Tolerance- Crop Biotech Update (May 23, 2018) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 7. Plant salt response: Perception, signaling, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salinity Assay in Arabidopsis [bio-protocol.org]

- 9. Quantification of salt-induced changes in Root System Architecture in Arabidopsis [protocols.io]

- 10. scispace.com [scispace.com]

- 11. Proline Content Measurement - Lifeasible [lifeasible.com]

- 12. Methods for Determination of Proline in Plants | Springer Nature Experiments [experiments.springernature.com]

The Endogenous Peptide AtPep3: A Key Modulator of Salinity Stress Tolerance and Innate Immunity in Arabidopsis

An In-depth Technical Guide on the Discovery, Characterization, and Signaling of AtPep3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and signaling pathways of the Arabidopsis thaliana peptide, this compound. It is designed to serve as a core resource for researchers in plant biology, scientists engaged in crop improvement, and professionals in drug development exploring novel peptide-based therapeutics for enhancing stress resilience in plants. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's multifaceted role.

Discovery and Core Characteristics

This compound was identified through a screening of Arabidopsis genes encoding small peptides that are upregulated in response to salinity stress.[1] This hormone-like peptide plays a crucial dual role in mediating tolerance to high salinity and in activating the plant's innate immune system.[1][2][3]

1.1. Origin and Structure: this compound is a 30-amino acid peptide derived from the C-terminal region of a 96-amino acid precursor protein, AtPROPEP3.[1] The mature, biologically active form of the peptide is released into the apoplast, the space between plant cells, where it functions as a signaling molecule.[4]

1.2. Dual Functionality: The primary function of this compound in the context of abiotic stress is the enhancement of tolerance to high salinity conditions.[1][2][5] Concurrently, this compound also acts as an endogenous elicitor, amplifying the plant's innate immune responses to pathogen attacks.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects under various experimental conditions.

| Parameter | Value | Experimental Context | Reference |

| AtPROPEP3 Gene Expression | |||

| Fold Change (15 min post-NaCl) | > 7-fold | 200 mM NaCl treatment of 2-week-old wild-type Arabidopsis | [2] |

| Fold Change (1.5 h post-NaCl) | > 15-fold | 200 mM NaCl treatment of 2-week-old wild-type Arabidopsis | [2] |

| This compound Peptide Activity | |||

| Effective Concentration for Salt Tolerance | 10 nM | Pre-treatment of wild-type Arabidopsis seedlings before 150 mM NaCl stress | [7] |

| Physiological Response to this compound | |||

| Chlorophyll Content (100 nM this compound pre-treatment in pepr2 mutant under 150 mM NaCl) | ~2.5 mg/g FW | Comparison between mock and peptide-treated pepr2 mutant seedlings | [2] |

| Chlorophyll Content (mock-treated pepr2 mutant under 150 mM NaCl) | ~1.0 mg/g FW | Comparison between mock and peptide-treated pepr2 mutant seedlings | [2] |

The this compound Signaling Pathway

This compound initiates a signaling cascade upon binding to its cell surface receptors. This pathway involves a series of molecular events that ultimately lead to changes in gene expression and physiological responses, conferring stress tolerance and enhanced immunity.

3.1. Receptor Binding: The primary receptor for this compound-mediated salt stress response is the leucine-rich repeat receptor kinase (LRR-RK) PEPR1.[2][3][5] While this compound can also bind to PEPR2, its role in the salt stress response is predominantly mediated through PEPR1.[1][3] The binding of this compound to PEPR1 is a critical first step in the signaling cascade.

3.2. Downstream Signaling Events: Upon this compound binding, PEPR1 is thought to heterodimerize with a co-receptor, likely BAK1, leading to the activation of its cytoplasmic kinase domain and subsequent autophosphorylation. This initiates a phosphorylation cascade that relays the signal into the cell. Key downstream events include:

-

Calcium Influx: A rapid increase in cytosolic calcium concentration ([Ca2+]cyt) is a hallmark of this compound signaling. This influx is mediated by calcium channels in the plasma membrane.

-

Reactive Oxygen Species (ROS) Production: The activation of NADPH oxidases at the plasma membrane leads to a burst of reactive oxygen species (ROS), which act as secondary messengers.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: The signal is further transduced through a MAPK cascade, leading to the phosphorylation of various downstream target proteins, including transcription factors.

-

Transcriptional Reprogramming: Activated transcription factors move into the nucleus and alter the expression of stress-responsive genes, leading to the synthesis of proteins that contribute to salt tolerance and immunity.[2]

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound.

4.1. Generation of pepr1 Knockout Mutants using CRISPR/Cas9

This protocol describes the generation of pepr1 knockout mutants in Arabidopsis thaliana to study the receptor's role in this compound signaling.

-

gRNA Design and Vector Construction:

-

Design two single-guide RNAs (sgRNAs) targeting the first exon of the PEPR1 gene (AT1G73080) using a CRISPR design tool.

-

Synthesize and anneal the gRNA oligonucleotides.

-

Clone the annealed oligos into a suitable plant CRISPR/Cas9 vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., Ubiquitin10).[9]

-

Verify the construct by Sanger sequencing.

-

-

Plant Transformation:

-

Transform Agrobacterium tumefaciens (strain GV3101) with the CRISPR/Cas9 construct.

-

Transform wild-type Arabidopsis thaliana (Col-0) plants using the floral dip method.[9]

-

Select T1 transgenic plants on a selective medium (e.g., containing hygromycin or basta).

-

-

Mutant Screening and Characterization:

-

Extract genomic DNA from T1 plants.

-

Amplify the target region of the PEPR1 gene by PCR.

-

Sequence the PCR products to identify plants with mutations (insertions, deletions, or substitutions) at the target site.

-

Select plants with frame-shift mutations leading to a premature stop codon.

-

Propagate the mutant lines to the T2 and T3 generations to obtain homozygous, Cas9-free mutants.

-

4.2. Quantitative Real-Time PCR (qRT-PCR) for this compound-Responsive Genes

This protocol details the measurement of gene expression changes in response to this compound treatment.

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium for 10 days.

-

Transfer seedlings to liquid MS medium and treat with 100 nM synthetic this compound peptide or a mock solution (e.g., water or DMSO).

-

Harvest aerial tissues at various time points (e.g., 0, 30, 60, 120 minutes) and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

-

-

qRT-PCR Analysis:

-

Prepare the qRT-PCR reaction mix containing SYBR Green master mix, cDNA template, and gene-specific primers.

-

Use primers for a housekeeping gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.

-

Primer Sequences for this compound-responsive genes:

-

AtPROPEP3 (AT5G64890): Fwd: 5'-GCTCTCTCTGCTCTCTCTCG-3', Rev: 5'-GTTGTTGTTGTTGTTGTTGC-3'

-

WRKY33 (AT2G38470): Fwd: 5'-TGGAAAGAAGCAGCAGTCAA-3', Rev: 5'-TCCGACACTCATCGAGAAAA-3'

-

FRK1 (AT2G19190): Fwd: 5'-CCAAAGAGAGAGAGAGAGAG-3', Rev: 5'-GTTGTTGTTGTTGTTGTTGC-3'

-

-

Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.[10]

-

4.3. In Vivo Calcium Imaging using GCaMP

This protocol describes the visualization of this compound-induced calcium influx in Arabidopsis roots.

-

Plant Material:

-

Microscopy Setup and Imaging:

-

Mount a seedling on a coverslip in a small drop of liquid MS medium.

-

Use a confocal laser scanning microscope equipped with a 488 nm laser for GCaMP3 excitation and an emission detector set to 500-550 nm.

-

Acquire a baseline fluorescence image of the root tip for 1-2 minutes.

-

-

This compound Treatment and Data Acquisition:

-

Carefully add a solution of 100 nM this compound to the mounted seedling.

-

Immediately start time-lapse imaging, capturing images every 5-10 seconds for at least 10-15 minutes.

-

Record the changes in GCaMP3 fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) in different root cell types.

-

Quantify the change in fluorescence intensity (ΔF/F0) over time, where F0 is the baseline fluorescence.

-

Generate graphs plotting the change in fluorescence intensity against time to visualize the calcium dynamics.

-

4.4. This compound Peptide Extraction and Mass Spectrometry

This protocol details the identification of the endogenous this compound peptide.[4][14][15]

-

Peptide Extraction:

-

Grow AtPROPEP3-overexpressing Arabidopsis seedlings in liquid culture.

-

Subject the seedlings to whole-plant submerged culture to allow apoplastic peptides to diffuse into the medium.[4]

-

Collect the culture medium and recover the peptides using o-chlorophenol extraction followed by acetone precipitation.[4]

-

-

LC-MS/MS Analysis:

-

Resuspend the peptide pellet in a suitable solvent for mass spectrometry.

-

Analyze the sample using a nano-liquid chromatography system coupled to a tandem mass spectrometer (nano-LC-MS/MS).[4]

-

Separate the peptides on a C18 reverse-phase column with a gradient of acetonitrile.

-

Acquire MS/MS spectra of the eluting peptides.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the Arabidopsis thaliana protein database to identify the peptide sequence corresponding to this compound.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the characterization of this compound and the logical progression of experiments.

Caption: Experimental workflow for this compound characterization.

Caption: Logical flow of this compound-mediated salt tolerance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of Apoplastic Peptides for the Structural Elucidation of Mature Peptide Hormones in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]

- 6. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cell Type-Specific Imaging of Calcium Signaling in Arabidopsis thaliana Seedling Roots Using GCaMP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Type-Specific Imaging of Calcium Signaling in Arabidopsis thaliana Seedling Roots Using GCaMP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SP3 Protocol for Proteomic Plant Sample Preparation Prior LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Peptide AtPep3: A Technical Overview of its Sequence, Function, and Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the mature AtPep3 peptide in Arabidopsis thaliana, consolidating current research for researchers, scientists, and drug development professionals. The document details the peptide's amino acid sequence, experimental methodologies for its study, quantitative data on its activity, and its role in plant signaling pathways.

This compound Peptide Sequence

The mature this compound peptide is derived from the AtPROPEP3 precursor protein.[1] The full-length sequence of the mature this compound peptide consists of 23 amino acids.[2] A shorter C-terminal fragment of 13 amino acids has been identified as a key functional region for inducing salinity stress tolerance.[1][3]

| Peptide | Sequence (N-terminus to C-terminus) | Length (Amino Acids) |

| Mature this compound | EIKARGKNKTKPTPSSGKGGKHN | 23 |

| Functional Fragment | KPTPSSGKGGKHN | 13 |

Experimental Protocols

The characterization of this compound has been facilitated by a range of molecular and biochemical techniques. These protocols are central to understanding its biological function.

Peptide Synthesis and Treatment

Synthetic this compound peptides are widely used to study its exogenous effects on plants.

-

Peptide Synthesis : Peptides are chemically synthesized, often with a purity of over 95%, and dissolved in a suitable buffer, such as a solution containing 1 mg/mL bovine serum albumin and 0.1 M NaCl, to create stock solutions (e.g., 100 μM).[2]

-

Plant Treatment for Salinity Stress Assay : For assays investigating salinity tolerance, Arabidopsis seedlings are pre-treated with synthetic this compound peptides. In a liquid culture-based assay, seven-day-old wild-type plants can be pretreated with peptide fragments (e.g., 10 µM) for three days, followed by the simultaneous administration of NaCl (e.g., 150 mM) and the peptide.[3]

Gene Expression Analysis

-

Quantitative Reverse Transcription-PCR (qRT-PCR) : To quantify the expression levels of the AtPROPEP3 gene, total RNA is extracted from plant tissues, such as leaf discs, using a kit like the NucleoSpin RNA plant extraction kit.[4][5] Complementary DNA (cDNA) is then synthesized from the RNA template using reverse transcriptase and oligo(dT) primers.[4][5] qRT-PCR is subsequently performed using a qPCR instrument to measure the relative abundance of the AtPROPEP3 transcript, often normalized to a reference gene like UBQ10.[4]

In Planta Peptide Detection

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : To confirm the presence and accumulation of this compound in plant tissues, LC-MS/MS analysis is performed on extracts from plants grown under specific conditions (e.g., with and without NaCl treatment).[3] This technique has been used to identify a fragment of the endogenous this compound peptide (TKPTPSSGKG) and to show its increased accumulation under salinity stress.[3]

Peptide Purification

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For the purification of synthetic or extracted peptides, RP-HPLC is the standard method.[6][7] This technique separates the target peptide from impurities based on hydrophobicity, typically using a C18-modified silica stationary phase and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing reagent.[7]

Quantitative Data Summary

The following table summarizes key quantitative data from this compound research.

| Parameter | Value | Experimental Context | Reference |

| Synthetic this compound Concentration | 10 µM | Pre-treatment of Arabidopsis seedlings in a liquid culture-based salinity stress assay. | [3] |

| Synthetic this compound Concentration | 100 nM | Complementation of the salt-sensitive phenotype in AtPROPEP3 RNAi plants. | [3] |

| AtPROPEP3 Transcript Induction | ~20-fold increase | In leaf discs of Col-0 Arabidopsis after 48 hours of continuous darkness. | [4][5] |

This compound Signaling Pathway

This compound is a signaling peptide involved in both abiotic stress responses, particularly salinity tolerance, and innate immunity.[3][8] The peptide is perceived by cell-surface receptors, which initiates a downstream signaling cascade.

The binding of this compound to its primary receptor, PEPR1 (PEP RECEPTOR 1), a leucine-rich repeat receptor-like kinase (LRR-RLK), is a critical step in the signaling pathway.[3][8][9] While this compound can also be perceived by PEPR2, its role in salinity stress tolerance is primarily mediated through PEPR1.[8][9] This interaction triggers a series of intracellular events, including a rapid increase in cytosolic calcium (Ca²⁺) levels.[2][10] This Ca²⁺ influx is mediated by cGMP-activated cyclic nucleotide-gated channels (CNGCs), such as CNGC2.[2] The signaling cascade ultimately leads to the expression of stress-responsive genes, contributing to enhanced salinity tolerance and immune responses.[3][11]

Experimental Workflow for Pathway Analysis

A typical workflow to investigate the this compound signaling pathway involves several key steps, starting from the identification of stress conditions that induce AtPROPEP3 expression to the characterization of downstream physiological responses.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]

- 5. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]

- 9. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AtPep3 Receptor Binding and Recognition by PEPR1

This technical guide provides a comprehensive overview of the molecular mechanisms governing the binding and recognition of the endogenous elicitor peptide this compound by its primary receptor, PEPR1, in Arabidopsis thaliana. This interaction is a cornerstone of plant innate immunity, initiating a signaling cascade that bolsters defenses against pathogens and abiotic stress. This document details the structural basis of recognition, quantitative binding data, downstream signaling events, and the key experimental protocols used to elucidate this critical peptide-receptor system.

Molecular Recognition of this compound by PEPR1

The recognition of AtPep peptides by PEPR1 is a specific, high-affinity interaction mediated by the extracellular Leucine-Rich Repeat (LRR) domain of the receptor. While the crystal structure has been resolved for the AtPep1-PEPR1 complex, it serves as an excellent model for understanding this compound recognition.

The peptide, in a fully extended conformation, binds to the inner, concave surface of the superhelical PEPR1 LRR domain.[1] The interaction is dominated by the conserved C-terminal portion of the peptide.[1] For AtPep1, the final C-terminal asparagine residue is critical, forming extensive interactions with the receptor; its deletion significantly compromises binding.[1] Structure-activity relationship studies have further identified specific amino acids, such as a conserved glycine residue within the C-terminal region of AtPep peptides, as being indispensable for activity and, by extension, receptor binding.[2]

While the family of AtPep peptides (AtPep1-7) can bind to PEPR1, this compound shows a strong preference for PEPR1 over its homolog, PEPR2.[3] Functional analyses have confirmed that PEPR1 is the essential receptor for mediating this compound-induced responses, such as salinity stress tolerance.[3][4] This specificity is likely dictated by subtle differences in the amino acid sequences of the peptides and the LRR domains of the two receptors. For instance, structural differences, such as the absence of LRR4 in PEPR2 (which interacts with the N-terminal portion of AtPep1 in PEPR1), may explain the differential binding affinities observed across the peptide family.[5][6]

Quantitative Binding Data

Direct quantitative analysis of AtPep peptide binding to PEPR1 and PEPR2 has been primarily accomplished through radioligand binding assays using transgenic tobacco cell lines expressing the respective receptors. While a specific dissociation constant (Kd) for the this compound-PEPR1 interaction is not explicitly reported in the primary literature, data from AtPep1 provides a strong benchmark for the high-affinity nature of these interactions. Competition assays further confirm that this compound binds to PEPR1.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Half-Maximal Response (EC50) | Reference |

| 125I1-Tyr-AtPep1 | PEPR1 | Radioligand Binding (Saturation) | 0.56 nM | - | [7] |

| 125I1-Tyr-AtPep1 | PEPR1 | Radioligand Binding (Saturation) | 0.25 nM | - | [8][9] |

| 125I1-Tyr-AtPep1 | PEPR2 | Radioligand Binding (Saturation) | 1.25 nM | - | [7] |

| AtPep1 | PEPR1 | Medium Alkalinization Assay | - | ~0.25 nM | [2] |

| This compound (unlabeled) | PEPR1 | Radioligand Binding (Competition) | Not Determined | Competes with 125I1-Tyr-AtPep1 | [7] |

| This compound (unlabeled) | PEPR2 | Radioligand Binding (Competition) | Not Determined | Does not effectively compete | [7] |

Table 1: Summary of quantitative and qualitative binding data for AtPep peptides with PEPR1 and PEPR2 receptors.

Signaling Pathways and Receptor Regulation

Upon binding of this compound to the PEPR1 LRR domain, the receptor forms a heterodimer with the co-receptor kinase BAK1 (BRI1-ASSOCIATED KINASE 1).[1][5] This association facilitates trans-phosphorylation between the intracellular kinase domains, initiating a downstream signaling cascade that includes the activation of BOTRYTIS-INDUCED KINASE 1 (BIK1), a subsequent MAPK (Mitogen-Activated Protein Kinase) cascade, and a significant influx of cytosolic Ca2+.[10] These events converge to induce transcriptional reprogramming, leading to the expression of defense-related genes and the production of antimicrobial compounds.[10]

Signaling is attenuated through the internalization of the activated this compound-PEPR1 complex from the plasma membrane. This process is dependent on clathrin-mediated endocytosis (CME).[11] Following endocytosis, the receptor-ligand complex is trafficked to the vacuole for degradation, effectively desensitizing the cell to further stimulation.[11]

References

- 1. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of AtPep1, a plant peptide signal involved in the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The cell surface leucine-rich repeat receptor for AtPep1, an endogenous peptide elicitor in Arabidopsis, is functional in transgenic tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Danger-associated peptide signaling in Arabidopsis requires clathrin - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of the AtPep3 Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arabidopsis thaliana Pep (AtPep) family of endogenous peptides are crucial signaling molecules involved in plant immunity and abiotic stress responses. AtPep3, a member of this family, has been shown to play a significant role in mediating responses to both pathogen attack and salinity stress. This technical guide provides an in-depth overview of the known downstream targets of the this compound signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

This compound Signaling Pathway

This compound perception occurs at the cell surface through the leucine-rich repeat receptor kinase (LRR-RLK) PEPR1. While PEPR2 also acts as a receptor for other AtPeps, this compound preferentially signals through PEPR1 to initiate downstream signaling events. This cascade involves an increase in cytosolic Ca2+ concentration, the generation of cyclic GMP (cGMP), and the activation of cyclic nucleotide-gated ion channel 2 (CNGC2). Further downstream, mitogen-activated protein kinase (MAPK) cascades are activated, leading to the transcriptional reprogramming of target genes.

Caption: this compound signaling pathway.

Downstream Transcriptional Targets of this compound

Transcriptomic analysis has been instrumental in identifying genes regulated by the this compound signaling cascade. A key study by Nakaminami et al. (2018) utilized microarray analysis to identify genes that are differentially expressed in response to this compound treatment and in plants overexpressing AtPROPEP3. The following table summarizes a selection of these identified downstream target genes.[1]

| Gene ID | Gene Name/Description | Log2 Fold Change (this compound treatment) | p-value | Putative Function |

| AT1G17710 | PEPC1 | 2.5 | <0.05 | Pyridoxal phosphate (PLP) phosphatase-related |

| AT5G44420 | WRKY33 | 1.8 | <0.05 | Transcription factor involved in defense |

| AT2G14610 | PR1 | 2.1 | <0.05 | Pathogenesis-related protein 1 |

| AT5G44430 | FRK1 | 2.3 | <0.05 | Flg22-induced receptor-like kinase 1 |

| AT4G33430 | CYP71A13 | 1.9 | <0.05 | Cytochrome P450, involved in camalexin synthesis |

| AT1G75040 | PAD3 | 1.7 | <0.05 | Phytoalexin deficient 3, camalexin synthesis |

| AT3G52430 | MYB51 | 1.6 | <0.05 | Transcription factor, glucosinolate biosynthesis |

Note: The data presented here is a representative summary based on published findings. For a complete dataset, refer to the supplementary materials of Nakaminami et al., PNAS, 2018.

Proteomic and Phosphoproteomic Targets

Experimental Protocols

The identification and characterization of downstream targets of the this compound signaling cascade rely on a combination of molecular biology, biochemistry, and bioinformatics techniques. Below are detailed methodologies for key experiments.

Transcriptomic Analysis (RNA-Seq)

This protocol outlines the steps for identifying differentially expressed genes in Arabidopsis thaliana seedlings in response to this compound treatment.

Caption: RNA-Seq experimental workflow.

-

Plant Growth and Treatment:

-

Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).

-

After a specified growth period (e.g., 10 days), treat the seedlings with a solution of synthetic this compound peptide (e.g., 1 µM) or a mock solution (control).

-

Harvest tissue at various time points post-treatment (e.g., 0, 1, 3, 6 hours) and immediately freeze in liquid nitrogen.

-

-

Total RNA Extraction:

-

Extract total RNA from the frozen seedlings using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

RNA-Seq Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Align the reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2.

-

Quantify gene expression levels using tools like featureCounts or Salmon.

-

Identify differentially expressed genes between this compound-treated and mock-treated samples using packages like DESeq2 or edgeR in R.

-

Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of differentially expressed genes.

-

Proteomic Analysis (LC-MS/MS)

This protocol provides a general framework for identifying and quantifying protein abundance changes in response to this compound signaling.

-

Protein Extraction and Digestion:

-

Grow and treat Arabidopsis seedlings as described for transcriptomic analysis.

-

Extract total proteins from frozen tissue using a suitable extraction buffer containing protease inhibitors.

-

Quantify protein concentration using a standard assay (e.g., Bradford assay).

-

Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.

-

-

Peptide Desalting and LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using C18 StageTips.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Thermo Orbitrap).

-

-

Data Analysis:

-

Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer to identify and quantify peptides and proteins against the Arabidopsis thaliana proteome database.

-

Perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples.

-

Phosphoproteomic Analysis

This protocol focuses on the enrichment and identification of phosphorylated proteins, which are key to understanding signaling cascades.

-

Protein Extraction and Digestion:

-

Follow the same procedure as for proteomic analysis, but with the addition of phosphatase inhibitors in the extraction buffer.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the tryptic digest using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

-

LC-MS/MS Analysis and Data Analysis:

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Use specialized software tools to identify and quantify phosphosites and determine changes in their phosphorylation levels in response to this compound treatment.

-

Logical Relationships of Downstream Events

The activation of the this compound signaling cascade leads to a series of interconnected downstream events. The initial rapid responses, such as ion fluxes and protein phosphorylation, are followed by transcriptional reprogramming, which in turn leads to the synthesis of defense-related proteins and metabolites.

Caption: Logical flow of downstream events.

Conclusion

The this compound signaling cascade is a vital component of the plant's response to both biotic and abiotic stresses. While transcriptomic studies have provided valuable insights into the downstream gene targets, further research using proteomic and phosphoproteomic approaches is needed to fully elucidate the intricate network of proteins and post-translational modifications that govern this important signaling pathway. The methodologies outlined in this guide provide a robust framework for researchers to further explore the downstream targets of this compound and to leverage this knowledge for the development of novel strategies to enhance crop resilience.

References

Transcriptional Regulation of the AtPROPEP3 Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arabidopsis thaliana PROPEP3 (AtPROPEP3) gene encodes a precursor protein for AtPep3, a small signaling peptide that functions as a Damage-Associated Molecular Pattern (DAMP). This compound is involved in amplifying defense responses to pathogens and plays a significant role in abiotic stress tolerance, particularly in response to salinity. The transcriptional regulation of AtPROPEP3 is a critical control point in these stress response pathways, ensuring a rapid and robust induction upon perception of various stimuli. This technical guide provides a comprehensive overview of the molecular mechanisms governing AtPROPEP3 expression, including the key signaling pathways, transcription factors, and cis-regulatory elements. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in crop improvement and drug development.

Data Presentation: Quantitative Analysis of AtPROPEP3 Expression

The expression of AtPROPEP3 is dynamically regulated by a variety of biotic and abiotic stimuli. The following tables summarize the quantitative changes in AtPROPEP3 transcript levels under different conditions as reported in the literature.

| Stimulus | Treatment Details | Time Point | Fold Change in Expression | Reference |

| Salinity (NaCl) | Not specified | 1.5 hours | > 15 | [1] |

| Salinity (NaCl) | Not specified | 15 minutes | > 7 | [1] |

| AtPep Peptides | 20 nM | 2 hours | Strong induction by all tested AtPeps (AtPep1-6) | [2] |

| Methyl Salicylate (MeSA) | 2 mM spray | Not specified | Induced over basal levels | [2] |

| Methyl Jasmonate (MeJA) | 10 µM and 100 µM | 1 hour | High activation | [3] |

Table 1: Quantitative summary of AtPROPEP3 gene expression in response to various stimuli.

Signaling Pathways Regulating AtPROPEP3 Expression

The induction of AtPROPEP3 transcription is initiated by the perception of extracellular signals, primarily through cell-surface receptors. These signals are then transduced through intracellular signaling cascades that ultimately lead to the activation of specific transcription factors.

MAMP/DAMP Signaling Pathway

Microbe-Associated Molecular Patterns (MAMPs) from pathogens and endogenous DAMPs like AtPeps are perceived by Leucine-Rich Repeat Receptor Kinases (LRR-RKs), such as PEPR1 and PEPR2.[4] This recognition triggers a signaling cascade that rapidly induces the expression of AtPROPEP2 and AtPROPEP3.[4] The WRKY33 transcription factor is a key component of this pathway, binding directly to the AtPROPEP3 promoter in a MAMP-dependent manner.[4]

MAMP/DAMP signaling pathway leading to AtPROPEP3 transcription.

Salinity Stress Signaling

AtPROPEP3 is strongly and rapidly induced by salinity stress.[1][5] While the initial perception mechanism for salinity leading to AtPROPEP3 expression is not fully elucidated, the this compound peptide itself, once produced, is recognized by the PEPR1 receptor to enhance salinity stress tolerance.[6][7] This suggests a positive feedback loop where initial salt stress triggers AtPROPEP3 expression, and the resulting this compound peptide amplifies the stress tolerance response through PEPR1 signaling.

Salinity stress signaling and the role of the this compound-PEPR1 feedback loop.

Phytohormone Signaling

The phytohormones methyl jasmonate (MeJA) and methyl salicylate (MeSA) are also known to induce AtPROPEP3 expression.[2][3] This indicates an integration of AtPROPEP3 regulation within the broader network of plant defense hormone signaling. The expression of PROPEP2 and PROPEP3 in response to these hormones suggests their importance in the innate immune response.[2]

Core Regulatory Elements and Transcription Factors

The promoter region of AtPROPEP3 contains specific cis-regulatory elements that are crucial for its transcriptional activation.

-

W boxes: The major MAMP-responsive cis-regulatory module in the AtPROPEP3 promoter is composed of six W boxes.[4] These elements are the binding sites for WRKY transcription factors.

-

WRKY Transcription Factors: The WRKY33 transcription factor has been shown to bind in vivo to the W boxes in the AtPROPEP3 promoter in a MAMP-dependent manner.[4] WRKY factors are considered the major regulators of MAMP-induced AtPROPEP3 expression.[4]

Experimental Protocols

Promoter-GUS Reporter Assays

This technique is used to study the spatial and temporal activity of the AtPROPEP3 promoter in response to various stimuli.

Methodology:

-

Promoter Cloning: The promoter region of AtPROPEP3 (typically 1-2 kb upstream of the start codon) is amplified by PCR from Arabidopsis thaliana genomic DNA.

-

Vector Construction: The amplified promoter fragment is cloned into a plant transformation vector upstream of the β-glucuronidase (GUS) reporter gene.

-

Plant Transformation: The resulting construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana plants via the floral dip method.

-

Selection of Transgenic Plants: Transgenic plants are selected on an appropriate antibiotic or herbicide selection medium.

-

Stimulus Treatment: T2 or T3 generation transgenic plants are subjected to various treatments (e.g., sprayed with MeJA, grown on NaCl-containing media).

-

GUS Staining: Plant tissues are harvested and incubated in a solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, resulting in a blue precipitate at the site of promoter activity.

-

Microscopy: The stained tissues are observed under a microscope to determine the specific cells and tissues where the AtPROPEP3 promoter is active.

Workflow for Promoter-GUS reporter assays.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo binding of a specific transcription factor (e.g., WRKY33) to a particular DNA sequence (e.g., the AtPROPEP3 promoter).

Methodology:

-

Cross-linking: Arabidopsis seedlings are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Extraction and Sonication: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-WRKY33). The antibody-protein-DNA complexes are then captured using protein A/G-agarose or magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-